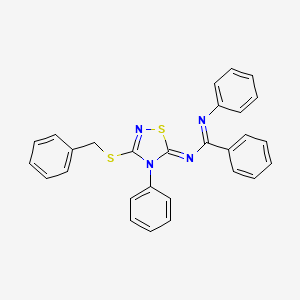
N-(3-benzylsulfanyl-4-phenyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-benzylsulfanyl-4-phenyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide is a useful research compound. Its molecular formula is C28H22N4S2 and its molecular weight is 478.63. The purity is usually 95%.
BenchChem offers high-quality N-(3-benzylsulfanyl-4-phenyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-benzylsulfanyl-4-phenyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of 1,2,4-triazole, 1,3,4-oxa(thia)diazole, and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives has been explored through reactions involving carboxylic acid hydrazide, carbon disulfide, and various halides. These processes have led to the formation of diverse thiadiazol-2-ylidene derivatives with potential for further research in antimicrobial applications (Dawood, Farag, & Abdel‐Aziz, 2005).
Antimicrobial and Antifungal Applications
- Novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit significant activity against various microorganisms, highlighting their potential in antimicrobial research (Belavagi et al., 2015).
Antioxidant Properties
- The antioxidant properties of benzimidazole derivatives, including thiadiazole analogs, have been investigated in the context of lipid peroxidation in the rat liver. This research has identified compounds with significant inhibitory effects on lipid peroxidation, suggesting their potential utility in exploring antioxidant mechanisms (Kuş et al., 2004).
Photodynamic Therapy Applications
- Zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base have been synthesized and characterized for their photophysical and photochemical properties. These compounds demonstrate high singlet oxygen quantum yields, indicating their potential in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
- Quantum chemical studies on thiadiazolines, including the analysis of electronic structures and reactivity parameters, have elucidated their potential as corrosion inhibitors for mild steel in acidic mediums. These studies contribute to the understanding of the molecular basis of corrosion inhibition and the design of more effective inhibitors (Udhayakala et al., 2013).
Propriétés
IUPAC Name |
N-(3-benzylsulfanyl-4-phenyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4S2/c1-5-13-22(14-6-1)21-33-28-31-34-27(32(28)25-19-11-4-12-20-25)30-26(23-15-7-2-8-16-23)29-24-17-9-3-10-18-24/h1-20H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUCYGUFQMFIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NSC(=NC(=NC3=CC=CC=C3)C4=CC=CC=C4)N2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzylsulfanyl-4-phenyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] Pyridine-4-carboxylate](/img/structure/B2636240.png)
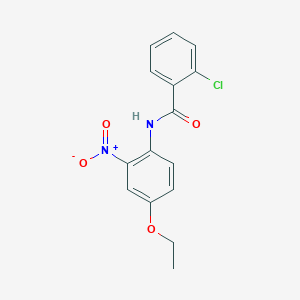
![N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2636244.png)
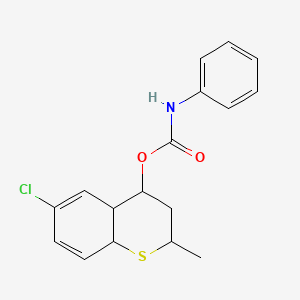
![1-(4-fluorophenyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2636250.png)
![ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
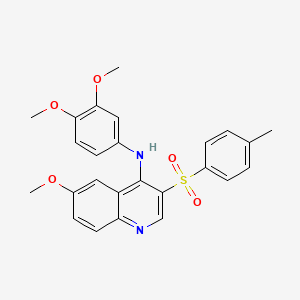
![N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2636253.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2636254.png)
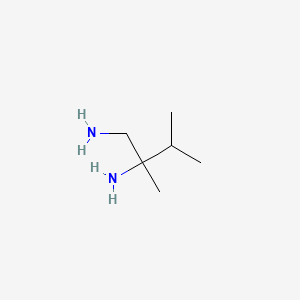
![4-(4-fluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2636257.png)
![Tert-butyl (1S,5R)-1-formyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2636259.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbenzenecarboxamide](/img/structure/B2636260.png)
![3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one](/img/structure/B2636263.png)